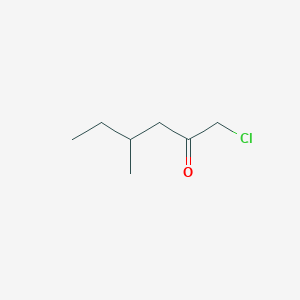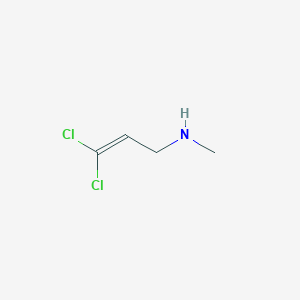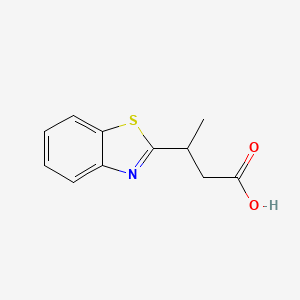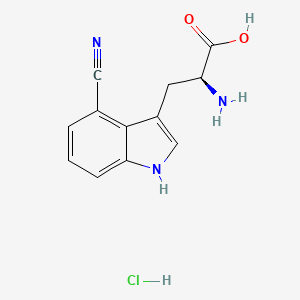
1-Chloro-4-methylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methylhexan-2-one is an organic compound with the molecular formula C(_7)H(_13)ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:
4-methylhexan-2-one+Cl2→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial processes often prioritize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.
化学反応の分析
Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or alkoxides (RO(^-)).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Often carried out in aqueous or mixed solvent systems to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is 1-chloro-4-methylhexan-2-ol.
Oxidation: The major product is 1-chloro-4-methylhexanoic acid.
科学的研究の応用
1-Chloro-4-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-chloro-4-methylhexan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the leaving ability of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, while oxidation reactions transform the carbonyl group into a carboxylic acid.
類似化合物との比較
1-Chloro-2-hexanone: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanone: Similar structure but lacks the chlorine atom.
1-Bromo-4-methylhexan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-methylhexan-2-one is unique due to the combination of its chlorinated and methylated structure, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a methyl group influences its chemical behavior, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13ClO/c1-3-6(2)4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChIキー |
ZDTXTFYNBLDNOW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)

![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)






![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)

